Cas no 1326849-98-2 (2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)

2-(3-Chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a structurally complex heterocyclic compound featuring a fused isoquinolinone core linked to a 1,2,4-oxadiazole moiety. The presence of both electron-withdrawing (chlorophenyl) and electron-donating (dimethoxyphenyl) substituents enhances its potential as a versatile intermediate in medicinal chemistry, particularly for targeting kinase or protease inhibition. The 1,2,4-oxadiazole ring contributes to metabolic stability, while the isoquinolinone scaffold offers a rigid framework for selective binding interactions. This compound is suited for exploratory research in drug discovery, given its balanced lipophilicity and potential for further derivatization at multiple reactive sites. Its synthesis requires precise control to ensure purity and reproducibility.
2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one structure
1326849-98-2 structure
Product Name:2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
CAS No:1326849-98-2
MF:C25H18ClN3O4
MW:459.881124973297
CID:5399580
Update Time:2025-06-10

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
    • 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
    • Inchi: 1S/C25H18ClN3O4/c1-31-18-10-15(11-19(13-18)32-2)23-27-24(33-28-23)22-14-29(17-7-5-6-16(26)12-17)25(30)21-9-4-3-8-20(21)22/h3-14H,1-2H3
    • InChI Key: XJNPAFCCLPRONH-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC(OC)=CC(OC)=C3)N=2)=CN1C1=CC=CC(Cl)=C1

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one Pricemore >>

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2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one Related Literature

Additional information on 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Introduction to 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS No. 1326849-98-2) and Its Emerging Applications in Chemical Biology

The compound 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one, identified by its CAS number 1326849-98-2, represents a fascinating molecular entity that has garnered significant attention in the realm of chemical biology and drug discovery. This heterocyclic compound combines a rigid dihydroisoquinolinone scaffold with a versatile 1,2,4-oxadiazole moiety, further functionalized with a 3-chlorophenyl group and an aromatic ring substituted with 3,5-dimethoxyphenyl. Such structural features not only endow the molecule with unique electronic and steric properties but also open up diverse possibilities for its biological activity and therapeutic potential.

The dihydroisoquinolinone core is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it particularly valuable in the design of small-molecule modulators. In contrast, the 1,2,4-oxadiazole ring is another prominent scaffold that has been extensively explored for its antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two motifs in 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one suggests a synergistic effect that could enhance its biological efficacy.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such complex molecules with high precision. The presence of the 3-chlorophenyl substituent may contribute to favorable interactions with target proteins by introducing hydrophobic pockets or by participating in π-stacking interactions. Meanwhile, the 3,5-dimethoxyphenyl group can serve as a hydrogen bond acceptor or donor depending on the local environment within the binding site. These features make this compound an attractive candidate for further investigation in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a tool for exploring new chemical space. The integration of multiple pharmacophoric elements into a single molecule allows for fine-tuning of its biological properties through structural modifications. This flexibility is particularly valuable in addressing complex diseases that require multi-target inhibition or modulatory actions. For instance, studies have shown that derivatives of dihydroisoquinolinones exhibit neuroprotective effects by modulating neurotransmitter receptors or by inhibiting enzymes involved in neurodegenerative pathways.

The role of 1,2,4-oxadiazole derivatives as scaffolds for drug discovery has also been well-documented. These compounds have demonstrated efficacy against various pathogens due to their ability to disrupt essential metabolic pathways or to interfere with bacterial cell wall synthesis. In particular, oxadiazole-containing molecules have shown promise as antifungal agents and as inhibitors of bacterial enzymes such as dihydrofolate reductase (DHFR). The incorporation of this motif into 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one may thus contribute to its potential as an antimicrobial agent.

Furthermore, the dimethoxyphenyl substituent adds another layer of complexity to this molecule. The methoxy groups can influence solubility and metabolic stability while also serving as potential sites for further functionalization. This feature allows chemists to explore derivatization strategies that could enhance bioavailability or target specificity without compromising core biological activity. Such modular design principles are increasingly employed in modern drug discovery pipelines to accelerate the identification of lead compounds.

In light of these attributes, 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS No. 1326849-98-2) represents a promising candidate for further exploration in chemical biology and medicinal chemistry. Its unique structural composition suggests multiple avenues for biological investigation—from modulation of enzyme activity to interaction with membrane receptors—and underscores the importance of interdisciplinary approaches in uncovering novel therapeutic strategies.

The growing interest in hybrid molecules that combine different pharmacophoric elements underscores their potential as innovative tools for drug discovery. As computational methods continue to improve and high-throughput screening technologies become more accessible, this compound could serve as a foundation for developing next-generation therapeutics targeting unmet medical needs. By leveraging synthetic chemistry expertise alongside computational modeling, researchers can systematically optimize its structure-function relationships to maximize biological efficacy while minimizing off-target effects.

In conclusion, 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-1,2-dihydroisoquinolin-1-one (CAS No. 1326849-98-02) > stands out as a structurally intriguing compound with significant potential applications across multiple domains of chemical biology and pharmaceutical research. Its unique combination of pharmacophores offers opportunities for innovation that could lead to breakthroughs in drug development—highlighting once again how interdisciplinary collaboration can drive progress toward healthier futures.

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